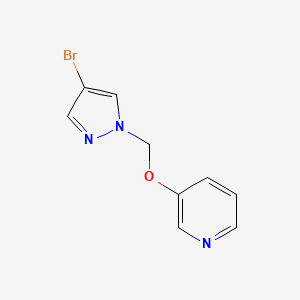![molecular formula C14H17N5O2 B11797341 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a piperidine ring and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity. The use of microwave irradiation and catalyst-free conditions can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the triazolopyrimidine core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Biological Research: The compound’s ability to interact with various molecular targets makes it useful for studying biological pathways and mechanisms. It can be used as a tool compound to investigate the role of specific enzymes or receptors in cellular processes.
Material Science: The compound’s heterocyclic core and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.
Wirkmechanismus
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
RORγt Inverse Agonist: The compound binds to the RORγt receptor, inhibiting its activity and reducing the production of pro-inflammatory cytokines.
PHD-1 Inhibitor: By inhibiting PHD-1, the compound stabilizes hypoxia-inducible factors (HIFs), which can promote angiogenesis and improve tissue oxygenation.
JAK1 and JAK2 Inhibitor: The compound inhibits the activity of JAK1 and JAK2 kinases, which are involved in the signaling pathways of various cytokines and growth factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-7-yl)piperidine-3-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring. It exhibits similar biological activities but may have different pharmacokinetic properties.
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group. It may have different solubility and stability characteristics.
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group. It may exhibit different reactivity and biological activity.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid is unique due to its combination of a triazolopyrimidine core, a piperidine ring, and a carboxylic acid functional group. This combination imparts specific chemical and biological properties that make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H17N5O2 |
|---|---|
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-13(21)10-2-1-5-18(7-10)12-6-11(9-3-4-9)17-14-15-8-16-19(12)14/h6,8-10H,1-5,7H2,(H,20,21) |
InChI-Schlüssel |
WXSFLDQCTREDRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C4CC4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


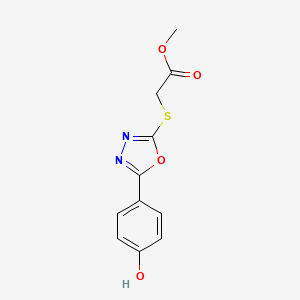


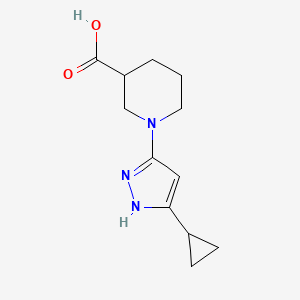
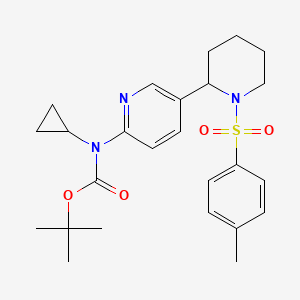
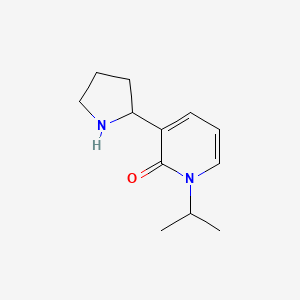

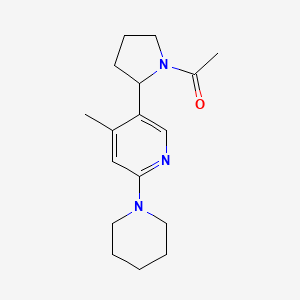
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
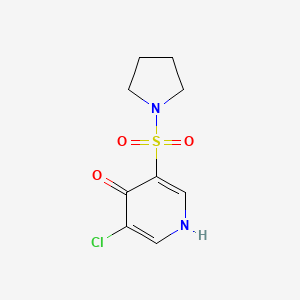
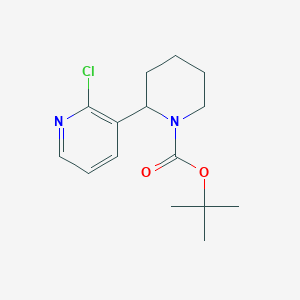
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)

